N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14987557
InChI: InChI=1S/C18H14ClF3N2O2/c1-26-13-3-5-16-11(8-13)6-7-24(16)10-17(25)23-15-9-12(18(20,21)22)2-4-14(15)19/h2-9H,10H2,1H3,(H,23,25)
SMILES:
Molecular Formula: C18H14ClF3N2O2
Molecular Weight: 382.8 g/mol

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14987557

Molecular Formula: C18H14ClF3N2O2

Molecular Weight: 382.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C18H14ClF3N2O2
Molecular Weight 382.8 g/mol
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxyindol-1-yl)acetamide
Standard InChI InChI=1S/C18H14ClF3N2O2/c1-26-13-3-5-16-11(8-13)6-7-24(16)10-17(25)23-15-9-12(18(20,21)22)2-4-14(15)19/h2-9H,10H2,1H3,(H,23,25)
Standard InChI Key CQFMYBCKAYNBBJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Introduction

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that has garnered significant attention in the fields of pharmaceutical and chemical research. Its molecular formula is C18H14ClF3N2O2, and it has a molecular weight of approximately 374.74 g/mol . This compound belongs to the class of acetamides, which are derivatives of acetic acid and are frequently used in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. These reactions require controlled conditions, such as specific temperatures and inert atmospheres, to prevent oxidation and ensure the use of catalysts for facilitating certain reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.

Synthesis Conditions

  • Temperature Control: To optimize reaction yields and prevent degradation.

  • Inert Atmosphere: To prevent oxidation reactions.

  • Catalysts: To facilitate specific reaction steps.

Biological Activity and Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide exhibits significant biological activity, particularly in medicinal chemistry. Its structure suggests potential interactions with various biological targets, which could lead to novel therapeutic applications. Indole derivatives, like this compound, are known for their neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Potential Applications

Application AreaDescription
NeuroprotectionPotential for treating neurodegenerative diseases due to its indole structure.
Medicinal ChemistryActs as an intermediate in drug synthesis or as a potential therapeutic agent.

Mechanism of Action and Pharmacodynamics

The exact mechanism of action for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is not fully understood but is hypothesized to involve interactions with specific biological targets. Further studies are required to elucidate its pharmacodynamics and pharmacokinetics through in vitro and in vivo experimental assays.

Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamideChloro and trifluoromethyl groupsAntimicrobial
5-MethoxyindoleIndole base structureNeuroprotective
2-Chloro-N-(4-trifluoromethylphenyl)acetamideChloro-substituted phenylAnticancer

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator